molecular formula C6H14S2 B096218 2,7-Dithiaoctane CAS No. 15394-33-9

2,7-Dithiaoctane

Cat. No.: B096218
CAS No.: 15394-33-9
M. Wt: 150.3 g/mol
InChI Key: JTFIKVWEZAEFMN-UHFFFAOYSA-N
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Description

2,7-Dithiaoctane is an organic compound with the molecular formula C6H14S2. It belongs to a broader class of sulfur-containing organic compounds known for their significant biological activity and potential in various fields. This compound is characterized by the presence of two sulfur atoms in its structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dithiaoctane can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobutane with sodium sulfide in a polar solvent such as dimethylformamide. The reaction proceeds under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dithiaoctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding thiols using reducing agents like lithium aluminum hydride.

    Substitution: The sulfur atoms in this compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with substituted sulfur atoms.

Scientific Research Applications

2,7-Dithiaoctane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound has shown potential in inhibiting enzymes and interacting with biological molecules, making it useful in biochemical studies.

    Medicine: Research on sulfur-containing compounds like this compound has revealed their potential in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,7-Dithiaoctane involves its interaction with various molecular targets. The sulfur atoms in the compound can coordinate with metal ions in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in biochemical pathways and can influence various biological processes.

Comparison with Similar Compounds

2,7-Dithiaoctane can be compared with other sulfur-containing compounds such as:

    1,4-Dithiane: Similar in structure but with different reactivity due to the ring formation.

    3,6-Dithiaoctane: Another linear sulfur-containing compound with different chain length and properties.

    1,2-Dithiol-3-thione: Known for its biological activity and potential therapeutic applications.

Uniqueness: this compound is unique due to its specific chain length and the positioning of sulfur atoms, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,4-bis(methylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFIKVWEZAEFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289411
Record name 2,7-Dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15394-33-9
Record name Butane,4-bis(methylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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